molecular formula C15H25N7O7S2 B10778463 5'-O-(L-methionylsulfamoyl)adenosine

5'-O-(L-methionylsulfamoyl)adenosine

Cat. No.: B10778463
M. Wt: 479.5 g/mol
InChI Key: SQDXXTAOGLOMRP-VOLIQSIHSA-N
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Description

5’-O-(L-methionylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety. This particular compound is characterized by the presence of a methionylsulfamoyl group attached to the 5’ position of adenosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(L-methionylsulfamoyl)adenosine typically involves the reaction of adenosine with L-methionine and sulfamoyl chloride under specific conditions. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF), at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of 5’-O-(L-methionylsulfamoyl)adenosine can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the biosynthesis of the compound. The fermentation broth is then processed to extract and purify the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

5’-O-(L-methionylsulfamoyl)adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-O-(L-methionylsulfamoyl)adenosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-(L-methionylsulfamoyl)adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of certain enzymes, thereby modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(L-methionylsulfamoyl)adenosine is unique due to its specific methionylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H25N7O7S2

Molecular Weight

479.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-1,4-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylsulfanylbutanoyl]sulfamate

InChI

InChI=1S/C15H25N7O7S2/c1-30-3-2-7(16)14(25)21-31(26,27)28-4-8-10(23)11(24)15(29-8)22-6-20-9-12(17)18-5-19-13(9)22/h5-8,10-11,13,15,23-24H,2-4,16-17H2,1H3,(H,18,19)(H,21,25)/t7-,8+,10+,11+,13?,15+/m0/s1

InChI Key

SQDXXTAOGLOMRP-VOLIQSIHSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC=NC32)N)O)O)N

Canonical SMILES

CSCCC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(NC=NC32)N)O)O)N

Origin of Product

United States

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